3-chloro-4-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine
Description
3-Chloro-4-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine is a pyridine derivative featuring a chloro substituent at position 3 and a methoxy group at position 4. The methoxy group is further linked to a piperidin-4-ylmethyl moiety, where the piperidine nitrogen is substituted with a 5-methyl-1,2-oxazole-4-carbonyl group. This structural complexity combines pyridine, piperidine, and oxazole motifs, all of which are prevalent in medicinal chemistry due to their diverse biological activities . The compound’s design suggests a focus on optimizing lipophilicity and hydrogen-bonding capacity, which are critical for pharmacokinetic properties.
Properties
IUPAC Name |
[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-11-13(8-19-23-11)16(21)20-6-3-12(4-7-20)10-22-15-2-5-18-9-14(15)17/h2,5,8-9,12H,3-4,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSYAPHQELFXBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-4-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chloro group and a methoxy group linked to a piperidine moiety that carries a 5-methyl-1,2-oxazole-4-carbonyl group. This unique structure contributes to its biological properties.
Molecular Formula
- Molecular Formula: CHClNO
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of pyridine and oxazole have shown inhibition of cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Mechanism of Action:
- Inhibition of Kinases: Compounds like this compound may inhibit key kinases involved in cancer cell signaling, such as BRAF and EGFR.
Antimicrobial Activity
Research has demonstrated that certain oxazole derivatives possess antimicrobial properties against various bacterial strains. The presence of the piperidine and pyridine rings enhances the lipophilicity, allowing better penetration into bacterial membranes.
Case Study:
A study on related oxazole compounds revealed that they effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Anti-inflammatory Effects
Some derivatives have shown promise in reducing inflammation by modulating cytokine production. This could be relevant in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Research Findings:
A comparative analysis indicated that similar compounds reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro.
Table 1: Biological Activities of Related Compounds
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Findings and Hypotheses
- Metabolic Stability : The 1,2-oxazole in the main compound may confer moderate stability compared to oxadiazoles, which are resistant to oxidative metabolism .
- Target Binding : The oxazole’s carbonyl group could engage in hydrogen bonding with enzymes or receptors, analogous to amide-containing piperidine derivatives .
- Lipophilicity : The chloro and methoxy groups likely enhance lipophilicity, favoring blood-brain barrier penetration or tissue distribution compared to polar analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
